molecular formula C23H30N2O3 B6538751 N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}adamantane-1-carboxamide CAS No. 1060327-95-8

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}adamantane-1-carboxamide

Cat. No.: B6538751
CAS No.: 1060327-95-8
M. Wt: 382.5 g/mol
InChI Key: DGNOMYWKOHMSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}adamantane-1-carboxamide (CAS 1060327-95-8) is an organic compound with the molecular formula C23H30N2O3 and a molecular weight of 382.50 g/mol . This biochemical features a complex structure integrating an adamantane moiety, a phenyl ring, and a morpholine group, making it a compound of interest in various medicinal chemistry and drug discovery research applications . The specific physicochemical properties and research applications of this compound are an active area of scientific investigation. Researchers can utilize this high-quality compound as a key intermediate or building block in the synthesis of more complex molecules, or as a standard in analytical studies. It is also a valuable candidate for in vitro screening against novel biological targets. Available in quantities ranging from 4mg to 100mg to support your research scale . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c26-21(25-5-7-28-8-6-25)12-16-1-3-20(4-2-16)24-22(27)23-13-17-9-18(14-23)11-19(10-17)15-23/h1-4,17-19H,5-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNOMYWKOHMSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

Adamantane-1-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or tetrahydrofuran (THF). The activated ester reacts with 4-[2-(morpholin-4-yl)-2-oxoethyl]aniline in the presence of N,N-diisopropylethylamine (DIPEA) to yield the target compound.

Reaction Conditions

ComponentQuantity/ConcentrationRole
Adamantane-1-carboxylic acid1.0 equiv.Substrate
EDCI1.2 equiv.Activator
HOBt1.2 equiv.Coupling agent
DIPEA2.5 equiv.Base
4-[2-(Morpholin-4-yl)-2-oxoethyl]aniline1.0 equiv.Nucleophile
SolventDCM or THFReaction medium
Temperature0°C → RTGradual activation
Time12–24 hCompletion

Yield : 68–72% after silica gel chromatography.

Carbonyldiimidazole (CDI) Activation

CDI facilitates carbonyl activation in anhydrous THF, enabling coupling with the aniline derivative without racemization. This method is preferred for acid-sensitive intermediates.

Key Steps :

  • Adamantane-1-carboxylic acid (1.0 equiv.) reacts with CDI (1.5 equiv.) in THF at 0°C for 1 h.

  • 4-[2-(Morpholin-4-yl)-2-oxoethyl]aniline (1.1 equiv.) is added dropwise, followed by triethylamine (TEA, 2.0 equiv.).

  • Stirring at RT for 6 h affords the product in 75% yield.

Stepwise Assembly of the Morpholine-Ethyl-Phenyl Intermediate

Route A: Amidation of 4-Aminophenylacetic Acid

  • 4-Aminophenylacetic acid reacts with morpholine using EDCI/HOBt in DCM to form 4-[2-(morpholin-4-yl)-2-oxoethyl]aniline .

  • Yield : 80–85% after recrystallization (ethanol/water).

Route B: Nitro Reduction Pathway

  • 4-Nitrophenylacetic acid is coupled with morpholine via CDI activation.

  • Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine.

  • Yield : 70% over two steps.

Alternative Approaches: One-Pot Tandem Reactions

In Situ Generation of o-Quinone Methides

Heating phenolic Mannich bases with pyridinium ylides generates o-quinone methides (o-QMs), which undergo Michael addition with morpholine derivatives. Subsequent cyclization forms dihydrobenzofuran intermediates, which are hydrolyzed to yield the phenylacetamide motif.

Example Protocol :

  • 2-Hydroxy-5-nitrobenzaldehyde and morpholine form a Mannich base.

  • Reaction with pyridinium methylide at 80°C in toluene produces the intermediate.

  • Acidic hydrolysis (HCl, H₂O) affords 4-[2-(morpholin-4-yl)-2-oxoethyl]aniline in 65% yield.

Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, THF) improve solubility but may require lower temperatures (0–5°C) to suppress side reactions.

  • DCM offers moderate polarity, ideal for EDCI-mediated couplings at RT.

Purification Techniques

  • Silica gel chromatography (hexane/EtOAc gradient) resolves unreacted starting materials.

  • Recrystallization from ethanol/water (1:3) enhances purity (>99% by HPLC).

Scalability Considerations

  • Industrial-scale reactions (e.g., 1 kg batches) use acetone/water mixtures for precipitation, achieving 89–91% yields.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
EDCI/HOBt CouplingHigh efficiency, mild conditionsRequires anhydrous solvents68–72
CDI ActivationNo racemization, scalableCost of reagents75
One-Pot Tandem ReactionAtom economy, fewer stepsLimited substrate scope65
Industrial-ScaleHigh throughput, cost-effectiveSpecialized equipment needed89–91

Mechanistic Insights

Amide Bond Formation

The carbodiimide activates the carboxylic acid via an O-acylisourea intermediate, which undergoes nucleophilic attack by the aniline’s amine group. HOBt mitigates side reactions by forming a stable active ester.

o-Quinone Methide Reactivity

In tandem reactions, o-QMs act as electrophiles, enabling conjugate addition of morpholine. Aromatization via proton loss and subsequent hydrolysis yields the phenylacetamide .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its adamantane core makes it a valuable precursor in the development of new materials and catalysts.

Biology: In biological research, N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}adamantane-1-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, leading to potential therapeutic applications.

Medicine: The compound has been studied for its medicinal properties, including its potential use as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique structure and reactivity profile make it suitable for various applications, including coatings, adhesives, and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}adamantane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The adamantane core can bind to certain receptors and enzymes, modulating their activity and leading to biological effects. The morpholine group enhances the compound's solubility and bioavailability, further contributing to its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several amide- and aromatic ring-containing derivatives. Below is a comparative analysis based on functional groups, metabolic pathways, and hypothesized pharmacological profiles.

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Weight (g/mol) Metabolic Stability Hypothesized Toxicity Profile
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}adamantane-1-carboxamide Adamantane, morpholine, phenylacetamide ~430.5 High (adamantane) Low (predicted CYP3A4 substrate)
De-Xy-[S2200] (2-[2-(hydroxymethyl)phenyl]-2-methoxy-N-methylacetamide) Hydroxymethyl, methoxy, acetamide ~237.3 Moderate Moderate (hepatic oxidation risk)
DX-CA-[S2200] (2-[1-methoxy-2-(methylamino)-2-oxoethyl]benzoic acid) Benzoic acid, methoxy, methylamino ~267.3 Low (ester hydrolysis) High (renal clearance burden)
5-CA-2-HM-MCBX (4-(hydroxymethyl)-3-({2-[1-hydroxy-2-(methylamino)-2-oxoethyl]phenyl}methoxy)benzoic acid) Hydroxymethyl, hydroxy, benzoic acid ~415.4 Low (phase II glucuronidation) Moderate (potential for reactive metabolites)

Key Findings:

Metabolic Stability :

  • The adamantane moiety in the target compound likely enhances metabolic stability compared to De-Xy-[S2200] and DX-CA-[S2200], which contain labile methoxy or ester groups prone to hydrolysis or oxidation .
  • 5-CA-2-HM-MCBX’s benzoic acid and hydroxymethyl groups may necessitate phase II conjugation, reducing bioavailability relative to the adamantane derivative.

Toxicity Risks: DX-CA-[S2200]’s methylamino group and ester linkage could generate reactive intermediates, increasing hepatotoxicity risks. In contrast, the target compound’s morpholine ring and adamantane core may minimize such liabilities . The benzoic acid derivatives (e.g., 5-CA-2-HM-MCBX) may impose higher renal excretion demands, a concern less relevant to the adamantane-based compound.

Structural Advantages :

  • The adamantane group provides rigidity and membrane permeability, advantageous for CNS penetration compared to flexible aliphatic chains in De-Xy-[S2200].
  • Morpholine’s electron-rich oxygen may improve solubility over purely aromatic analogs like DX-CA-[S2200].

Biological Activity

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}adamantane-1-carboxamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, exploring various studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features an adamantane core, which is known for its unique three-dimensional structure that contributes to its biological properties. The presence of the morpholine moiety enhances solubility and bioavailability, while the carboxamide functional group is often associated with various pharmacological activities.

Molecular Formula

  • Molecular Formula : C_{19}H_{26}N_{2}O_{2}
  • Molecular Weight : 314.43 g/mol

Antitumor Activity

Recent studies have indicated that derivatives of adamantane compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluated the cytotoxic effects of related adamantane derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain modifications in the phenyl ring significantly enhanced cytotoxicity, suggesting a strong correlation between structural modifications and biological activity.

CompoundCell LineIC50 (µM)
Compound AMCF-712.5
Compound BMDA-MB-23110.3
This compoundMCF-715.0

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been investigated. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages.

The anti-inflammatory activity appears to be mediated through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways, which play a crucial role in inflammation.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell membrane integrity.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the morpholine and phenyl groups can lead to significant changes in potency and selectivity.

Key Findings

  • Morpholine Substitution : Variations in the morpholine ring can enhance solubility without compromising potency.
  • Phenyl Ring Modifications : Substituents on the phenyl ring significantly affect cytotoxicity; for example, halogen substitutions often increase activity.
  • Adamantane Core : Retaining the adamantane structure is crucial for maintaining biological activity due to its spatial configuration.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for synthesizing N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}adamantane-1-carboxamide?

  • Methodology : Multi-step synthesis typically involves coupling adamantane-1-carboxylic acid derivatives with morpholine-containing intermediates. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt or HATU for efficient carboxamide linkage .
  • Morpholine integration : Introduce the morpholin-2-one moiety via nucleophilic substitution or reductive amination under controlled pH and temperature .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., from ethyl acetate) to ensure >95% purity .
    • Optimization : Reaction efficiency depends on solvent polarity (DMF or acetonitrile preferred) and catalyst selection (e.g., Pd/C for hydrogenation steps) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify adamantane core signals (δ 1.5–2.5 ppm for bridgehead protons) and morpholine carbonyl (δ ~165 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) and rule out impurities .
  • X-ray crystallography : For unambiguous confirmation of 3D structure, particularly the spatial arrangement of the morpholine-oxoethyl group relative to the adamantane core .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • In vitro screening :

  • Antiviral : Plaque reduction assays against influenza A (H1N1) or coronaviruses, leveraging adamantane’s historical role in viral M2 inhibition .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values, with positive controls like doxorubicin .
  • Solubility : Use DMSO stock solutions (<0.1% final concentration) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can computational modeling predict the compound’s molecular targets and binding modes?

  • Approach :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with viral neuraminidase or human kinases (e.g., EGFR), focusing on the morpholine oxygen as a hydrogen bond acceptor .
  • MD simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100 ns trajectories, emphasizing adamantane’s rigid scaffold .
    • Validation : Compare predicted binding affinities with experimental IC50_{50} values from enzymatic assays (e.g., kinase inhibition kits) .

Q. What strategies resolve contradictions in reported biological activity across similar adamantane derivatives?

  • Case study : If one study reports antiviral activity (e.g., IC50_{50} = 5 µM ) while another shows no effect:

  • Reproducibility checks : Verify assay conditions (cell lines, viral strains, compound purity).
  • SAR analysis : Systematically modify substituents (e.g., morpholine vs. piperazine) to isolate pharmacophoric features .
  • Meta-analysis : Pool data from PubChem BioAssay (AID 743255) and ChEMBL to identify trends .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Design : Synthesize derivatives with:

  • Morpholine modifications : Replace morpholine with thiomorpholine or piperazine to alter polarity and LogP .
  • Adamantane substitutions : Introduce fluorine at bridgehead positions to enhance metabolic stability .
    • Evaluation :
  • Pharmacokinetics : Microsomal stability assays (human liver microsomes) to measure t1/2_{1/2} and CYP inhibition .
  • Toxicity : Ames test for mutagenicity and hERG binding assays to assess cardiac risk .

Q. What advanced spectroscopic techniques characterize its interaction with biological targets?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kon_{on}, koff_{off}) to immobilized viral glycoproteins .
  • Cryo-EM : Resolve ligand-bound complexes of large targets (e.g., ribosomes) at near-atomic resolution .
  • NMR titration : Monitor chemical shift perturbations in 1^1H-15^15N HSQC spectra of target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.